In the landscape of therapeutic development and metabolic research, the modulation of the mechanistic target of rapamycin (mTOR) pathway presents a pivotal opportunity. Leucine, an essential branched-chain amino acid, is a well-established potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[1][2] The therapeutic potential of leveraging this pathway has driven the exploration of leucine analogs, designed to elicit more controlled, potent, or sustained effects. This guide provides a comparative analysis of the efficacy of (2S)-2-Fluoro-4-methylpentanoic acid and other notable leucine analogs, supported by experimental data and protocols.
Leucine's anabolic effects are primarily mediated through the activation of the mTORC1 signaling cascade.[1] Ingestion of leucine-enriched nutrient solutions has been shown to rapidly and potently activate this pathway, leading to increased protein synthesis in human skeletal muscle.[1] The activation of mTORC1 initiates a cascade of phosphorylation events, including the phosphorylation of key downstream effectors: p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] The phosphorylation of S6K1 and 4E-BP1 ultimately leads to the initiation of protein translation.[4]
Due to its critical role, the development of leucine analogs aims to enhance or modify this natural signaling process for therapeutic benefit in conditions such as muscle wasting and certain cancers where mTOR signaling is dysregulated.[5][6]
(2S)-2-Fluoro-4-methylpentanoic acid is a synthetic leucine analog where a hydrogen atom at the alpha-carbon is replaced by a fluorine atom. While specific comparative studies on its efficacy in mTORC1 activation are not extensively available in peer-reviewed literature, its structural similarity to leucine suggests it is designed to interact with the cellular machinery that recognizes leucine. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, potentially impacting its metabolic stability, hydrophobicity, and binding affinity to target proteins.[7][8]
Direct, head-to-head comparative studies of a wide range of leucine analogs are limited. However, by synthesizing data from various studies on individual analogs, we can construct a comparative overview of their potential efficacy.
Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and therapeutic potential of bioactive molecules.[8][9]
The table below summarizes the characteristics and known effects of these leucine analogs.
To rigorously compare the efficacy of (2S)-2-Fluoro-4-methylpentanoic acid and other leucine analogs, standardized in vitro and in vivo experimental models are essential.
This protocol details a method to assess the activation of the mTORC1 pathway in a muscle cell line (e.g., C2C12 myotubes) in response to treatment with leucine analogs.
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis in cultured cells.
The following diagrams illustrate the central signaling pathway and the experimental workflow for evaluating leucine analog efficacy.
The exploration of leucine analogs holds significant promise for the development of novel therapeutics targeting the mTORC1 pathway. While direct comparative data for (2S)-2-Fluoro-4-methylpentanoic acid is currently limited in the public domain, the established methodologies for evaluating mTORC1 activation and protein synthesis provide a clear framework for its characterization. The introduction of fluorine at the α-position is a rational design strategy to potentially enhance metabolic stability and modulate activity.
Future research should focus on direct, quantitative comparisons of (2S)-2-Fluoro-4-methylpentanoic acid with other key analogs, such as 5-fluoroleucine and HMB, using standardized in vitro and in vivo models. Such studies will be crucial to elucidate the structure-activity relationships of fluorinated leucine analogs and to identify candidates with superior therapeutic profiles for clinical development.
-
Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Glynn, E. L., Walker, D. K., Rasmussen, B. B., & Volpi, E. (2008). Leucine-enriched essential amino acid and carbohydrate ingestion following resistance exercise enhances mTOR signaling and protein synthesis in human muscle. American Journal of Physiology-Endocrinology and Metabolism, 294(2), E392–E400. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Greiwe, J. S., Kwon, G., Sung, Y., & Civelek, M. (2021). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E485–E499. [Link]
-
Nagamori, S., Wiriyasermkul, P., Guarch, M. E., Ohgaki, R., Okuda, S., & Kanai, Y. (2016). Structure-activity relations of leucine derivatives reveal critical moieties for cellular uptake and activation of mTORC1-mediated signaling. American Journal of Physiology-Cell Physiology, 311(1), C1–C11. [Link]
-
Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein synthesis. The Journal of Physiology, 591(11), 2911–2923. [Link]
-
Jewell, J. L., Russell, R. C., & Guan, K. L. (2013). Amino acid signaling and the mTORC1 pathway. Molecular & Cellular Oncology, 1(1), e24924. [Link]
-
Anthony, J. C., Anthony, T. G., Kimball, S. R., & Jefferson, L. S. (2001). Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine. The Journal of Nutrition, 131(3), 856S–860S. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. [Link]
-
Lynch, C. J., Fox, H. L., Vary, T. C., Kimball, S. R., & Jefferson, L. S. (2000). Regulation of amino acid-sensitive TOR signaling by leucine analogues in adipocytes. Journal of Cellular Biochemistry, 77(2), 234–251. [Link]
-
Matthews, D. E. (2005). Utilization for protein synthesis of leucine and valine compared with their keto analogues. The American Journal of Clinical Nutrition, 81(4), 862–866. [Link]
-
Yoshizawa, F. (2004). Time course of leucine-induced 4E-BP1 and S6K1 phosphorylation in the liver and skeletal muscle of rats. Journal of Nutritional Science and Vitaminology, 50(5), 345–350. [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2022). Chemical Science, 13(24), 7192–7200. [Link]
-
Montclare, J. K., & Tirrell, D. A. (2006). Evolving proteins of novel composition. Angewandte Chemie International Edition, 45(28), 4512–4516. [Link]
-
Pinckaers, P. J., Kouw, I. W., Gorissen, S. H., & van Loon, L. J. (2021). Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women. The Journal of Nutrition, 151(9), 2660–2672. [Link]
-
Bio-Rad. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]
-
Talvas, J., Obled, A., Fafournoux, P., & Mordier, S. (2006). Regulation of S6K1 and S6 by leucine starvation during myogenic differentiation. The Journal of Nutritional Biochemistry, 17(7), 476–483. [Link]
-
Vavere, A. L., Butch, E. R., & Zalutsky, M. R. (2016). Synthesis and Preliminary Evaluation of 5-[18F]fluoroleucine. Current Radiopharmaceuticals, 9(2), 124–132. [Link]
-
Figueiredo, V. C., & Cameron-Smith, D. (2013). Comparative effects of whey protein versus L-leucine on skeletal muscle protein synthesis and markers of ribosome biogenesis following resistance exercise. Amino Acids, 45(5), 1229–1238. [Link]
-
Braden, M. R., & Koksch, B. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1455–1467. [Link]
-
Caron, E., Al-Sahlanee, R., & Blenis, J. (2019). The Roles of Post-Translational Modifications on mTOR Signaling. Cells, 8(8), 856. [Link]
-
Donato, J., Jr, Pedrosa, R. G., Cruzat, V. F., Pires, I. S., & Tirapegui, J. (2015). Protein synthesis regulation by leucine. Brazilian Journal of Pharmaceutical Sciences, 51(1), 13–21. [Link]
-
Kallow, W., & von der Haar, T. (2015). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Methods in Molecular Biology, 1261, 193–204. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Ismalaj, E., & Koksch, B. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 15(10), 1187–1200. [Link]
-
Pedroso, J. A. B., Zampieri, T. T., & Donato, J. (2015). Leucine stimulates mTOR and muscle protein synthesis in both animal and human. Journal of Exercise Nutrition & Biochemistry, 19(2), 71–76. [Link]
-
Gillman, K. W., & Koksch, B. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 15(10), 1187–1200. [Link]
-
Sancak, Y., Thoreen, C. C., Peterson, T. R., Lindquist, R. A., Kang, S. A., Spooner, E., ... & Sabatini, D. M. (2007). Activation of mTORC1 in two steps: Rheb-GTP activation of catalytic function and increased binding of substrates to raptor. Molecular Cell, 25(6), 879–892. [Link]
-
Rieu, I., Balage, M., Sornet, C., Giraudet, C., Pujos-Guillot, E., Duchene, C., ... & Dardevet, D. (2006). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of Physiology, 575(Pt 1), 305–315. [Link]
-
Gout, I., & Blenis, J. (2008). Western blot analysis for expression and phosphorylation status of S6K1 in normal-like breast cells and breast cancer cell lines. Methods in Molecular Biology, 431, 215–227. [Link]
-
Buer, B. C., & Marsh, E. N. (2012). Fluorine: a new element in protein design. Protein Science, 21(5), 620–628. [Link]
-
Dijk, F. J., van Norren, K., & van Loon, L. J. (2018). Differential effects of leucine and leucine-enriched whey protein on skeletal muscle protein synthesis in aged mice. Clinical Nutrition ESPEN, 24, 127–134. [Link]
-
Dyachok, J., Idevall-Hagren, O., & Tengholm, A. (2016). Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism. Journal of Biological Chemistry, 291(5), 2241–2251. [Link]
-
Kimball, S. R., & Jefferson, L. S. (2000). 4E-BP1 and S6K1: translational integration sites for nutritional and hormonal information in muscle. American Journal of Physiology-Endocrinology and Metabolism, 279(4), E715–E722. [Link]
-
Mlost, J., & Starowicz, K. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 16(7), 998. [Link]
-
Boutin, H., Boardman, I., Jackson, A., Jones, M., McMahon, A., Richardson, S., ... & Prenant, C. (2020). Measurement of Protein Synthesis Rate in Rat by [11C]Leucine PET Imaging: Application to the TgF344-AD Model of Alzheimer's Disease. Journal of Cerebral Blood Flow & Metabolism, 40(1_suppl), 40–53. [Link]
-
D'Aniello, C., Cermola, F., Perna, E., & Patriarca, E. J. (2021). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Nutrients, 13(11), 3927. [Link]
-
Li, F., Yin, Y., Tan, B., Kong, X., & Wu, G. (2011). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Bioscience, 16(1), 135–146. [Link]
- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
Moberg, M., Apró, W., Ekblom, B., van Hall, G., Holmberg, H. C., & Blomstrand, E. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. American Journal of Physiology-Cell Physiology, 310(11), C874–C884. [Link]
-
PubChem. (n.d.). (-)-2-Fluoro-2-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Devries, M. C., McGlory, C., Bolster, D. R., Kamil, A., Rahn, M., Harkness, L., ... & Phillips, S. M. (2018). Is leucine content in dietary protein the key to muscle preservation in older women? The American Journal of Clinical Nutrition, 107(2), 247–258. [Link]